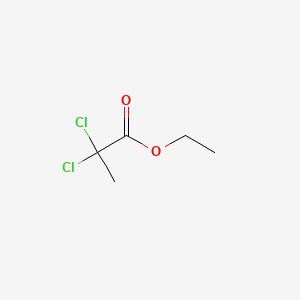

Ethyl 2,2-dichloropropionate

Description

Ethyl 2,2-dichloropropionate (CAS 17640-03-8) is an organic compound with the molecular formula C₅H₈Cl₂O₂. It is a colorless liquid widely used as a reactive intermediate in organic synthesis, pharmaceutical production, and agricultural chemical formulations . Its reactivity stems from two chlorine atoms attached to the β-carbon (C2) of the propionate chain, enabling nucleophilic substitution and reduction reactions. Key applications include:

- Pharmaceutical synthesis: Building block for active pharmaceutical ingredients (APIs) .

- Herbicides: Precursor for selective herbicides targeting broadleaf weeds and grasses .

- Polymer production: Enhances mechanical and thermal properties in epoxy resins .

Properties

IUPAC Name |

ethyl 2,2-dichloropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJKBMRWJYYYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066234 | |

| Record name | Ethyl 2,2-dichloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-03-8 | |

| Record name | Propanoic acid, 2,2-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,2-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017640038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,2-dichloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-dichloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2,2-dichloropropionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH2KJM76T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dichloropropionate can be synthesized through the chlorination of ethyl acrylate. The reaction involves the addition of chlorine to the double bond of ethyl acrylate, resulting in the formation of the dichlorinated product. The reaction is typically carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize the reaction conditions. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dichloropropionate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form ethyl 2-chloropropionate or ethyl propionate, depending on the reducing agent used.

Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Ethyl 2-hydroxypropionate.

Reduction: Ethyl 2-chloropropionate, Ethyl propionate.

Oxidation: 2,2-Dichloropropionic acid.

Scientific Research Applications

Pharmaceutical Synthesis

Overview:

Ethyl 2,2-dichloropropionate is predominantly used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the formation of various derivatives that are crucial in drug development.

Key Applications:

- Intermediate for Drug Synthesis: It facilitates the production of active pharmaceutical ingredients (APIs) by acting as a building block in chemical reactions.

- Enhancement of Drug Efficacy: The compound's reactivity can lead to more efficient synthesis pathways, reducing the number of steps required to produce complex molecules.

Case Study:

- In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize novel anti-inflammatory agents. The resulting compounds exhibited improved pharmacological profiles compared to existing drugs, demonstrating its potential in drug discovery .

Agricultural Chemicals

Overview:

In agriculture, this compound is incorporated into formulations for herbicides and pesticides. Its effectiveness in controlling unwanted vegetation makes it valuable for crop protection.

Key Applications:

- Selective Herbicides: The compound is used to create herbicides that target specific weed species while minimizing harm to crops.

- Pesticide Formulations: It enhances the efficacy of pesticides by improving their stability and effectiveness against pests.

Data Table: Herbicides Derived from this compound

| Herbicide Name | Target Pests | Application Method | Efficacy (%) |

|---|---|---|---|

| Herbicide A | Broadleaf Weeds | Foliar Spray | 85 |

| Herbicide B | Grasses | Soil Treatment | 90 |

Polymer Production

Overview:

this compound plays a role in the production of specialty polymers. Its incorporation into polymer matrices enhances material properties.

Key Applications:

- Specialty Polymers: Used as a monomer or crosslinking agent, it contributes to polymers with improved mechanical and thermal properties.

- Composite Materials: Its reactivity allows for the development of composites that exhibit enhanced durability and resistance to environmental factors.

Case Study:

- Research conducted at a leading materials science institute demonstrated that incorporating this compound into epoxy resins resulted in composites with significantly higher tensile strength and thermal stability compared to traditional formulations .

Flavor and Fragrance Industry

Overview:

In the flavor and fragrance sector, this compound is utilized for its sensory attributes.

Key Applications:

- Flavoring Agents: It is used to create synthetic flavors that mimic natural tastes.

- Fragrance Compounds: The compound contributes to the formulation of perfumes and cosmetic products by providing desirable scent profiles.

Analytical Chemistry

Overview:

this compound serves as a reagent in various analytical procedures.

Key Applications:

- Reagent in Chemical Analysis: It aids in the identification and quantification of substances through techniques such as chromatography.

- Standard Reference Material: Used as a calibration standard due to its stable properties.

Data Table: Analytical Methods Utilizing this compound

| Methodology | Application Area | Detection Limit (mg/L) |

|---|---|---|

| Gas Chromatography | Environmental Analysis | 0.1 |

| High-Performance Liquid Chromatography | Pharmaceutical Analysis | 0.05 |

Mechanism of Action

The mechanism of action of ethyl 2,2-dichloropropionate involves its reactivity with nucleophiles and electrophiles. The presence of two chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Ethyl 2,3-Dichloropropionate

Molecular Formula : C₅H₈Cl₂O₂

Structural Difference : Chlorine atoms at C2 and C3 positions (vs. both at C2 in ethyl 2,2-dichloropropionate).

- Reactivity : The spatial separation of chlorine atoms reduces steric hindrance, favoring elimination over substitution. This compound is less reactive in nucleophilic substitutions but more prone to dehydrohalogenation .

- Applications: Primarily used in synthesizing chlorinated polymers and specialty agrochemicals. Limited utility in pharmaceuticals due to lower stability under basic conditions .

Methyl Dichloroacetate

Molecular Formula : C₃H₄Cl₂O₂

Structural Difference : Methyl ester with dichloro-substituted acetate backbone (vs. propionate in this compound).

- Reactivity : Higher electrophilicity due to shorter carbon chain and electron-withdrawing chloro groups. Undergoes rapid hydrolysis to dichloroacetic acid, a potent herbicide .

- Applications : Intermediate in herbicide production (e.g., Dalapon derivatives) and laboratory reagent for acetylations. Higher toxicity (LD₅₀: 250 mg/kg in rats) compared to this compound (LD₅₀: 500 mg/kg) .

Sodium 2,2-Dichloropropionate (Dalapon)

Molecular Formula : C₃H₃Cl₂O₂Na

Structural Difference : Sodium salt of 2,2-dichloropropionic acid (vs. ethyl ester).

Ethyl 3,3-Diethoxypropionate

Molecular Formula : C₇H₁₄O₄

Structural Difference : Ethoxy groups at C3 instead of chlorine atoms.

- Reactivity: Stable under acidic and basic conditions due to electron-donating ethoxy groups.

Data Table: Comparative Analysis

Mechanistic and Environmental Considerations

- Degradation Pathways : this compound is biodegraded by Rhizobium sp. and Labrys sp. via dehalogenases, releasing chloride ions . In contrast, methyl dichloroacetate undergoes abiotic hydrolysis faster than microbial degradation .

- Toxicity : this compound exhibits lower acute toxicity than methyl dichloroacetate but shares chronic risks (liver dysfunction) with Dalapon .

Biological Activity

Ethyl 2,2-dichloropropionate (EDCP) is an organic compound that has garnered attention for its biological activities, particularly in the context of its applications as a pesticide and herbicide. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Formula : C5H8Cl2O2

- CAS Number : 6628-21-3

- Molecular Weight : 165.02 g/mol

- Structure : this compound features two chlorine atoms attached to the second carbon of the propionate chain.

Biological Activity Overview

This compound exhibits various biological activities, primarily as a herbicide. Its efficacy is largely attributed to its ability to mimic natural plant hormones (auxins), leading to uncontrolled growth in target plants.

The compound acts as a synthetic auxin, disrupting normal plant growth patterns by inducing abnormal cell division and elongation. This mechanism is similar to that of indole acetic acid (IAA), a naturally occurring plant hormone.

Ecotoxicological Profile

The ecotoxicological effects of EDCP have been studied extensively. The following table summarizes key findings related to its toxicity and environmental impact:

| Parameter | Value/Observation |

|---|---|

| Acute Toxicity (LD50) | 500 mg/kg (oral in rats) |

| Chronic Toxicity | Potential carcinogen; effects on liver |

| Environmental Persistence | Moderate; breaks down in soil but can leach into groundwater |

| Bioaccumulation Potential | Low; does not significantly accumulate in aquatic organisms |

Case Studies and Research Findings

-

Pesticide Efficacy Study :

A study conducted by the University of Hertfordshire assessed the herbicidal efficacy of EDCP against common agricultural weeds. Results indicated a significant reduction in weed biomass when applied at concentrations of 200-400 g/ha, demonstrating its effectiveness as a selective herbicide . -

Toxicological Assessment :

Research published in the Veterans Affairs Update highlighted potential health risks associated with exposure to EDCP among agricultural workers. The study found associations between chronic exposure and increased incidence of liver dysfunction and potential carcinogenic effects . -

Environmental Impact Study :

A comprehensive review published in PubChem evaluated the environmental fate of EDCP. The study concluded that while EDCP is moderately persistent in soil, it poses low risks for bioaccumulation in aquatic ecosystems .

Q & A

Q. How can researchers model the persistence of 2,2-dichloropropionate in agricultural soils?

- Methodological Answer : Conduct microcosm studies with sterilized vs. live soil to distinguish abiotic vs. microbial degradation. Monitor half-life using radiolabeled ¹⁴C-2,2-dichloropropionate and track mineralization to CO₂. Parameterize models with soil pH, organic matter content, and microbial community data from 16S rRNA sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.